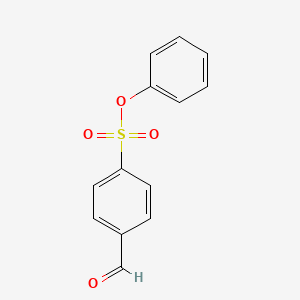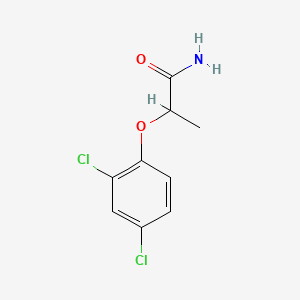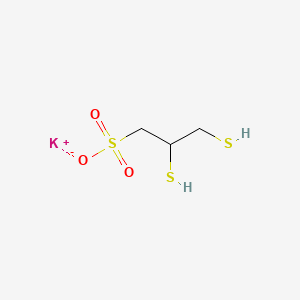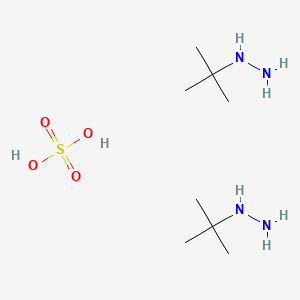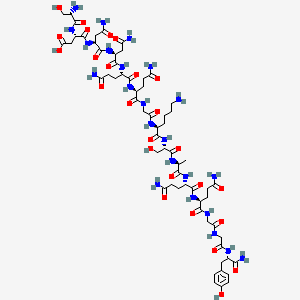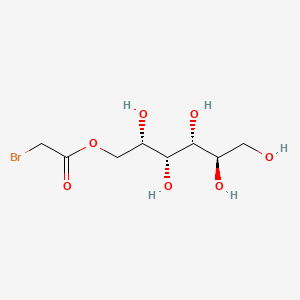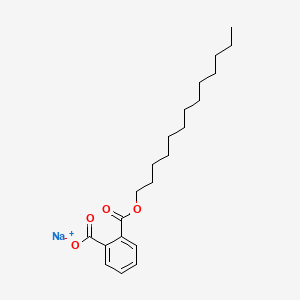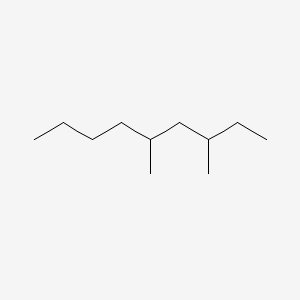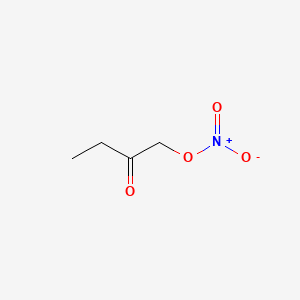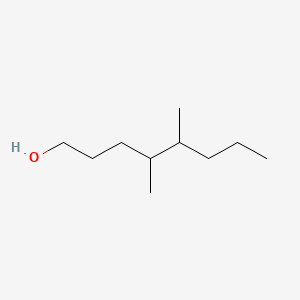
4,5-Dimethyloctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyloctan-1-ol is an organic compound with the molecular formula C10H22O It is a branched-chain primary alcohol, characterized by the presence of two methyl groups attached to the fourth and fifth carbon atoms of an octane chain, with a hydroxyl group (-OH) at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethyloctan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4,5-dimethyloctanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 4,5-dimethyloctanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,5-dimethyloctanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4,5-dimethyloctane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4,5-dimethyloctyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: 4,5-Dimethyloctanoic acid.
Reduction: 4,5-Dimethyloctane.
Substitution: 4,5-Dimethyloctyl chloride.
Scientific Research Applications
4,5-Dimethyloctan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethyloctan-1-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The hydroxyl group allows it to form hydrogen bonds, influencing its binding affinity and specificity. The exact pathways and targets involved can vary based on the context of its application.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4,5-Dimethyloctanoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical properties and applications.
4,5-Dimethyloctyl chloride: Formed by substituting the hydroxyl group with a chlorine atom, used in different synthetic applications.
Uniqueness
4,5-Dimethyloctan-1-ol is unique due to its branched structure and the presence of a terminal hydroxyl group. This combination of features makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
66719-32-2 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4,5-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-6-9(2)10(3)7-5-8-11/h9-11H,4-8H2,1-3H3 |
InChI Key |
UQKHXPAWOMZBLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


